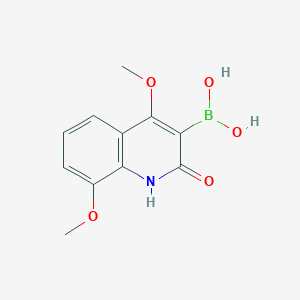

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid

Description

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid (CAS: 202824-51-9) is a boronic acid derivative featuring a dihydroquinolinone core substituted with two methoxy groups at positions 4 and 8 and a boronic acid moiety at position 3 (Fig. 1). Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and participate in cross-coupling reactions like Suzuki-Miyaura .

Properties

IUPAC Name |

(4,8-dimethoxy-2-oxo-1H-quinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO5/c1-17-7-5-3-4-6-9(7)13-11(14)8(12(15)16)10(6)18-2/h3-5,15-16H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKBAXSULHQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C(=CC=C2)OC)NC1=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443472 | |

| Record name | CTK0J0623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202824-51-9 | |

| Record name | CTK0J0623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,8-dimethoxy-2-oxo-1,2-dihydroquinoline.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The methoxy groups on the quinoline ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.

Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major products are boronic esters or borates.

Substitution: The major products are substituted quinoline derivatives.

Scientific Research Applications

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules through cross-coupling reactions.

Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Structural Analogues

(a) Heterocyclic Boronic Acids

- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (): Core Structure: Pyridinone ring with a methyl group at N1 and boronic acid at C3. Key Differences: The absence of methoxy groups and a fused benzene ring reduces steric hindrance and electronic complexity compared to the target compound.

(b) Aryl Boronic Acids with Methoxy Substituents

- 2,3-Dimethoxyphenylboronic acid (): Core Structure: Simple phenyl ring with methoxy groups at C2 and C3.

(c) Dihydroquinolinone Derivatives

- 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives (): Core Structure: Dihydroquinolinone with a carboxamide substituent at C3. Key Differences: Replacement of boronic acid with carboxamide eliminates Suzuki coupling reactivity but may enhance hydrogen-bonding interactions in enzyme inhibition .

Physicochemical Properties

Biological Activity

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 239.05 g/mol. Its structure features a boronic acid moiety linked to a quinoline derivative, which is known for various bioactive properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising anti-proliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (hepatocellular carcinoma)

- A549 (lung cancer)

In vitro studies revealed that this compound exhibited IC50 values ranging from 1.5 µM to 3.0 µM across different cell lines, indicating significant cytotoxicity against cancer cells .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Apoptotic Pathways : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis .

- Microtubule Disruption : Similar to other quinolone derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation .

Case Studies

-

Study on HepG2 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 24 hours of exposure .

Cell Line IC50 (µM) Mechanism HepG2 1.8 Apoptosis induction MCF-7 1.5 G2/M arrest A549 3.0 Microtubule inhibition - In Vivo Studies : Preliminary animal studies demonstrated that this compound could reduce tumor size in xenograft models without significant toxicity to normal tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.